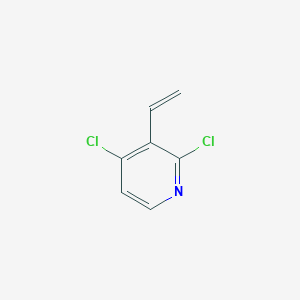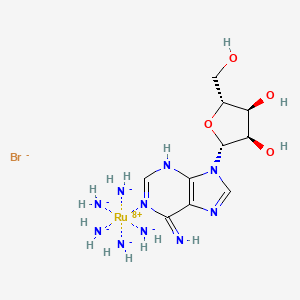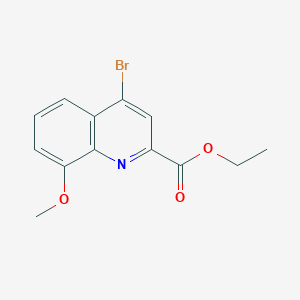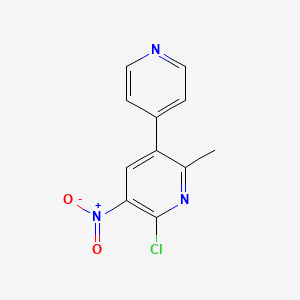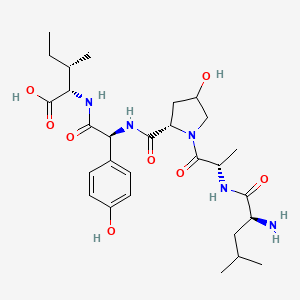
(4R,5R)-5-((R)-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a dioxolane ring and a hydroxyethyl group, makes it a valuable intermediate in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyethyl Group: This step often involves the use of a chiral catalyst to ensure the correct stereochemistry. The hydroxyethyl group can be introduced via a Grignard reaction or other nucleophilic addition reactions.
Oxidation to Form the Aldehyde: The final step involves the selective oxidation of the primary alcohol to an aldehyde, often using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalysts and reagents are carefully chosen to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry
(4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme mechanisms and stereochemistry due to its chiral nature.
Medicine
The compound is a key intermediate in the synthesis of certain drugs, particularly those that require specific stereochemistry for their biological activity.
Industry
In the industrial sector, (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used in the production of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde depends on its application. In organic synthesis, it acts as an intermediate, participating in various chemical reactions to form the desired products. In biological systems, its chiral nature allows it to interact with specific enzymes and receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
(4S,5S)-5-((S)-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde: The enantiomer of the compound , with opposite stereochemistry.
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: Lacks the hydroxyethyl group, making it less versatile in certain synthetic applications.
(4R,5R)-5-Methyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde: Similar structure but with a methyl group instead of a hydroxyethyl group.
Uniqueness
The presence of both the dioxolane ring and the hydroxyethyl group in (4R,5R)-5-(®-1-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde provides unique reactivity and selectivity in chemical reactions. Its chiral nature also makes it particularly valuable in the synthesis of enantiomerically pure compounds.
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
(4R,5R)-5-[(1R)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O4/c1-5(10)7-6(4-9)11-8(2,3)12-7/h4-7,10H,1-3H3/t5-,6+,7-/m1/s1 |
InChIキー |
WJLMQXVXCVMYJZ-DSYKOEDSSA-N |
異性体SMILES |
C[C@H]([C@@H]1[C@@H](OC(O1)(C)C)C=O)O |
正規SMILES |
CC(C1C(OC(O1)(C)C)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


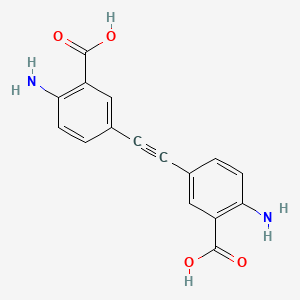

![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)

